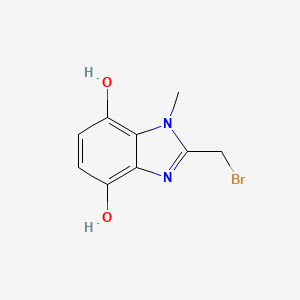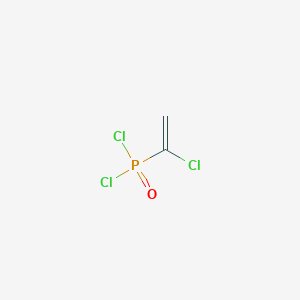
2-(Bromomethyl)-1-methyl-1H-benzimidazole-4,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-1-methyl-1H-benzimidazole-4,7-diol is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromomethyl group attached to the benzimidazole ring, which is further substituted with hydroxyl groups at positions 4 and 7. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1-methyl-1H-benzimidazole-4,7-diol typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-1H-benzimidazole-4,7-diol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can be employed to modify the bromomethyl group, potentially converting it to a methyl group or other functional groups.
Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the bromomethyl group under mild conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative of the benzimidazole.
科学研究应用
2-(Bromomethyl)-1-methyl-1H-benzimidazole-4,7-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives, which are of interest in materials science and catalysis.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of benzimidazole derivatives in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(Bromomethyl)-1-methyl-1H-benzimidazole-4,7-diol involves its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA modification. The hydroxyl groups may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
- 2-(Chloromethyl)-1-methyl-1H-benzimidazole-4,7-diol
- 2-(Iodomethyl)-1-methyl-1H-benzimidazole-4,7-diol
- 1-Methyl-1H-benzimidazole-4,7-diol
Comparison: Compared to its analogs, 2-(Bromomethyl)-1-methyl-1H-benzimidazole-4,7-diol is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts.
属性
CAS 编号 |
99922-37-9 |
|---|---|
分子式 |
C9H9BrN2O2 |
分子量 |
257.08 g/mol |
IUPAC 名称 |
2-(bromomethyl)-1-methylbenzimidazole-4,7-diol |
InChI |
InChI=1S/C9H9BrN2O2/c1-12-7(4-10)11-8-5(13)2-3-6(14)9(8)12/h2-3,13-14H,4H2,1H3 |
InChI 键 |
WWIHBPPLUFGQPT-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC2=C(C=CC(=C21)O)O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)


